Virodhamine trifluoroacetate

Endocannabinoid pharmacology CB1 receptor antagonism In vivo hypothermia assay

Virodhamine trifluoroacetate is the only endogenous cannabinoid that functions as a CB1 antagonist in vivo while simultaneously activating CB2 and GPR55 with full efficacy. This stabilized TFA salt (≥98% HPLC) offers DMSO solubility for precise 0.1–50 µM dosing. Its unique ester-linked structure confers distinct metabolic liability and COX-dependent prostanoid generation not replicated by amide- or ether-linked analogs. Choose this compound to invert pharmacological signal—converting CB1 agonism to antagonism—and access exclusive GPR55-mediated effects (EC50 12 nM, Emax 160%) unavailable from 2-AG or noladin ether. Ideal for CB1 signaling, GPR55 deorphanization, MAO-B interaction studies, and translational vascular cannabinoid research.

Molecular Formula C24H38F3NO4
Molecular Weight 461.56
CAS No. 1415264-56-0
Cat. No. B611693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVirodhamine trifluoroacetate
CAS1415264-56-0
SynonymsVirodhamine trifluoroacetate;  Virodhamine trifluoroacetate salt;  Virodhamine-trifluoroacetate; 
Molecular FormulaC24H38F3NO4
Molecular Weight461.56
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H37NO2.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;3-2(4,5)1(6)7/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;(H,6,7)/b7-6-,10-9-,13-12-,16-15-;
InChIKeyAPQWCQIPZHJFAU-XVSDJDOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Virodhamine Trifluoroacetate (CAS 1415264-56-0): A Unique Endocannabinoid with CB1 Antagonist and CB2/GPR55 Agonist Profile — Procurement-Relevant Pharmacological Overview


Virodhamine trifluoroacetate is the stabilized trifluoroacetic acid (TFA) salt of virodhamine (O-arachidonoyl ethanolamine), an endogenous endocannabinoid first isolated from rat brain in 2002 . Structurally, it is a constitutional isomer of anandamide in which arachidonic acid and ethanolamine are joined by an ester linkage rather than anandamide's amide bond . This single-bond inversion produces a functionally opposed pharmacological profile: virodhamine acts as a partial agonist with in vivo antagonist activity at the CB1 receptor, while functioning as a full agonist at both CB2 and the orphan receptor GPR55 . The TFA salt form (CAS 1415264-56-0; MW 461.56; purity ≥98% by HPLC) is supplied as a DMSO-soluble powder stored at −20 °C, offering enhanced handling characteristics for reproducible in vitro and in vivo experimental workflows .

Why Anandamide, 2-AG, or Noladin Ether Cannot Substitute for Virodhamine Trifluoroacetate — Procurement Risk Analysis


The endocannabinoid family is pharmacologically heterogeneous: anandamide (AEA) is a partial agonist at both CB1 and CB2; 2-arachidonoylglycerol (2-AG) is a full agonist at both receptors; and noladin ether is a CB1/GPR55 agonist with negligible CB2 activity . Virodhamine is the only known endogenous cannabinoid that functions as a CB1 antagonist in vivo while simultaneously activating CB2 and GPR55 with full efficacy . Substituting any other endocannabinoid for virodhamine trifluoroacetate therefore inverts or obliterates the desired pharmacological signal — converting CB1 antagonism to agonism — and eliminates the compound's unique GPR55-mediated effects (EC50 12 nM, Emax = 160%) that are absent from 2-AG and noladin ether . Furthermore, virodhamine's ester linkage confers distinct metabolic liability (rapid hydrolysis to arachidonic acid) and COX-dependent prostanoid generation that are not replicated by amide- or ether-linked analogs, fundamentally altering downstream signaling outcomes .

Virodhamine Trifluoroacetate: Quantitative Comparator Evidence for Scientific Procurement Decisions


CB1 Receptor In Vivo Functional Antagonism: Virodhamine vs. Anandamide — Direct Head-to-Head Mouse Hypothermia Model

Virodhamine is the only endocannabinoid demonstrating functional CB1 antagonist activity in vivo. In the mouse hypothermia model, anandamide (10 mg/kg, i.v.) alone produced a pronounced hypothermic response. Co-administration of virodhamine (10 mg/kg, i.p.) with anandamide significantly attenuated this hypothermia, directly demonstrating in vivo CB1 antagonism . By contrast, anandamide itself is a partial CB1 agonist and cannot produce this antagonistic effect; 2-AG and noladin ether are CB1 agonists . This functional antagonism is a unique selection criterion when experimental protocols require diminishing endocannabinoid tone at CB1 without blocking CB2 or GPR55 signaling.

Endocannabinoid pharmacology CB1 receptor antagonism In vivo hypothermia assay Neuroscience

GPR55 Receptor Potency and Efficacy: Virodhamine vs. Anandamide — Cross-Study EC50 and Emax Comparison

Virodhamine exhibits the highest efficacy (Emax = 160%) at GPR55 among all tested cannabinoid ligands . Its EC50 of 12 nM at GPR55 represents a >240-fold potency window over its CB1 EC50 (2920 nM) and a 32-fold window over its CB2 EC50 (381 nM), indicating strong functional selectivity for GPR55 over classical cannabinoid receptors . Anandamide shows a GPR55 EC50 of 18 nM but acts as a partial agonist with lower maximal efficacy and does not display the same degree of functional selectivity (anandamide CB1 EC50 = 31 nM, CB2 EC50 = 27 nM) . At low concentrations, virodhamine enhances GPR55 agonist effects, while at high concentrations it inhibits agonist-induced GPR55 internalization — a biphasic modulatory profile not observed with anandamide .

GPR55 orphan receptor Endocannabinoid signaling Beta-arrestin recruitment Receptor pharmacology

Monoamine Oxidase-B (MAO-B) Selective Inhibition: Virodhamine vs. Anandamide and Noladin Ether — Direct Head-to-Head Enzymatic Assay

In a direct head-to-head screen of four endocannabinoids against recombinant human MAO-A and MAO-B, virodhamine displayed the highest MAO-B inhibitory potency (IC50 = 0.71 μM) with ~55-fold selectivity over MAO-A (IC50 = 38.70 μM) . Anandamide inhibited MAO-B with an IC50 of 39.98 μM — approximately 56-fold weaker than virodhamine — while noladin ether showed an intermediate IC50 of 18.18 μM . Virodhamine's MAO-B inhibition proceeds via a mixed/irreversible mechanism with a Ki of 0.258 ± 0.037 μM and time-dependent inactivation kinetics, features not shared by anandamide or noladin ether . Molecular docking studies attribute this selectivity to virodhamine's terminal –NH₂ group positioning near the N5 of the FAD cofactor in MAO-B (distance ~6.52 Å closer than in MAO-A), a structural basis for its preferential binding .

Monoamine oxidase inhibition MAO-B selectivity Endocannabinoid enzymology Neurodegenerative disease models

Peripheral Tissue Concentration Enrichment: Virodhamine vs. Anandamide — Endogenous Tissue Distribution Quantified by LC-MS/MS

Quantitative LC-MS/MS analysis revealed that virodhamine concentrations in peripheral tissues expressing the CB2 receptor are 2- to 9-fold higher than those of anandamide, while central nervous system concentrations (rat brain, human hippocampus) are approximately equivalent between the two endocannabinoids . This peripherally enriched distribution pattern aligns with virodhamine's full CB2 agonist activity and distinguishes it from anandamide, whose peripheral concentrations are consistently lower . The differential tissue distribution provides a functional rationale for selecting virodhamine over anandamide in experimental models focused on peripheral CB2-mediated processes (e.g., immune modulation, vascular function, inflammation), where virodhamine is the predominant endogenous ligand .

Endocannabinoid tissue distribution CB2 receptor periphery Liquid chromatography-mass spectrometry Endogenous ligand quantification

Human Pulmonary Artery Vasorelaxation: Virodhamine vs. Synthetic Cannabinoid WIN 55,212-2 — Direct Tissue Bath Comparison

In isolated human pulmonary artery preparations precontracted with 5-HT, virodhamine produced concentration-dependent vasorelaxation, whereas the synthetic cannabinoid agonist WIN 55,212-2 failed to induce any relaxation . The virodhamine-induced relaxation was endothelium-dependent, mediated through the putative endothelial cannabinoid receptor (antagonized by cannabidiol and O-1918), and partially dependent on COX-derived vasorelaxant prostanoids generated from virodhamine's arachidonic acid metabolite . This dual mechanism — direct endothelial cannabinoid receptor activation plus COX-dependent prostanoid formation — is not observed with anandamide in human pulmonary arteries, where anandamide failed to relax myometrial arteries in prior studies . The vasorelaxant potency was greater in 5-HT-precontracted vessels than in KCl-depolarized preparations, consistent with K⁺ channel involvement .

Vascular pharmacology Endothelial cannabinoid receptor Human pulmonary artery COX-dependent vasorelaxation

Trifluoroacetate Salt Form: DMSO Solubility and Purity Specifications vs. Free Base — Formulation Comparison for Reproducible Dosing

Virodhamine trifluoroacetate (CAS 1415264-56-0; MW 461.56) is supplied as a pre-formed TFA salt with ≥98% purity by HPLC, formulated for direct solubilization in DMSO . In contrast, virodhamine free base (CAS 287937-12-6; MW 347.54) requires ethanol as the primary solvent and is supplied pre-dissolved in anhydrous ethanol at 5 mg/mL . The TFA salt's DMSO compatibility enables direct preparation of concentrated stock solutions (typical range 10–50 mM) for cell-based assays without the confounding biological effects of ethanol vehicle, which itself modulates cannabinoid receptor signaling at concentrations above 0.1% . The salt form also exhibits defined long-term storage stability: powder stable at −20 °C for 3 years; DMSO stock solutions stable at −80 °C for 1 year . This defined stability profile supports batch-to-batch reproducibility in longitudinal studies.

Compound formulation Salt form selection DMSO solubility Procurement specifications

Virodhamine Trifluoroacetate: Evidence-Backed Application Scenarios for Research Procurement Planning


CB1 Antagonist Mechanistic Studies Without Synthetic Ligand Confounds

Researchers investigating CB1 receptor signaling pathways where endogenous-like antagonism is required should select virodhamine trifluoroacetate as the only endocannabinoid with confirmed in vivo CB1 antagonist activity. At 10 mg/kg i.p. in mice, virodhamine attenuates anandamide-induced hypothermia, providing a physiologically relevant CB1 blockade model without the off-target profiles of synthetic antagonists such as rimonabant . The TFA salt's DMSO solubility enables precise dosing in both in vitro (0.1–50 μM range for CB1 partial agonism/antagonism) and in vivo experimental designs.

GPR55-Selective Pharmacological Probing in Orphan Receptor Deorphanization

Virodhamine's EC50 of 12 nM and Emax of 160% at GPR55 make it the highest-efficacy endogenous GPR55 agonist available, with a 243-fold selectivity window over CB1 . This profile is uniquely suited for GPR55 deorphanization studies, β-arrestin recruitment assays, and receptor internalization experiments where CB1/CB2 activation must be minimized. Unlike the synthetic GPR55 agonist LPI (lysophosphatidylinositol), virodhamine offers endogenous physiological relevance with established CNS penetration data.

MAO-B–Endocannabinoid Crosstalk Research in Neurodegenerative Disease Models

The 56-fold greater MAO-B inhibitory potency of virodhamine (IC50 0.71 μM) versus anandamide (IC50 39.98 μM), combined with its irreversible binding mechanism (Ki 0.258 μM), positions virodhamine trifluoroacetate as the preferred endocannabinoid tool for studying monoaminergic–endocannabinoid system interactions . This application is directly relevant to Parkinson's disease and Alzheimer's disease research, where MAO-B is a validated therapeutic target and endocannabinoid tone modulates disease progression .

Human Vascular Pharmacology — Endothelial Cannabinoid Receptor Characterization

Virodhamine is the only endocannabinoid with validated concentration-dependent vasorelaxant efficacy in isolated human pulmonary artery . Its dual mechanism — endothelial cannabinoid receptor activation plus COX-derived prostanoid formation — provides a unique pharmacological fingerprint for characterizing the putative endothelial cannabinoid receptor. This human tissue-based evidence makes virodhamine trifluoroacetate the compound of choice for translational vascular cannabinoid research, where anandamide and synthetic agonists (WIN 55,212-2) have shown limited or no efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Virodhamine trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.